molecular formula C19H28O5 B1360784 3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone CAS No. 898756-23-5

3',5'-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Cat. No.: B1360784
CAS No.: 898756-23-5
M. Wt: 336.4 g/mol
InChI Key: HKWCQJNGYYDHTF-UHFFFAOYSA-N
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Description

3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is an organic compound with the molecular formula C19H28O5 It is a derivative of valerophenone, featuring methoxy groups and a dioxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and 5,5-dimethyl-1,3-dioxane-2-one.

    Condensation Reaction: The aldehyde group of 3,5-dimethoxybenzaldehyde undergoes a condensation reaction with the dioxane derivative in the presence of a base such as sodium hydroxide.

    Cyclization: The intermediate product is then cyclized to form the dioxane ring, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid.

    Reduction: Formation of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3’,5’-dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate signaling pathways involved in cell growth, apoptosis, and metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzoic acid
  • 3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenol
  • 3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)benzaldehyde

Uniqueness

3’,5’-Dimethoxy-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone is unique due to its specific combination of methoxy groups and a dioxane ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-(3,5-dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28O5/c1-19(2)12-23-18(24-13-19)8-6-5-7-17(20)14-9-15(21-3)11-16(10-14)22-4/h9-11,18H,5-8,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKWCQJNGYYDHTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC(OC1)CCCCC(=O)C2=CC(=CC(=C2)OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646027
Record name 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898756-23-5
Record name 1-(3,5-Dimethoxyphenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646027
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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